(2R)-2-[4-(Benzyloxy)phenyl]-4-tert-butylmorpholine
Description
Properties
CAS No. |
920803-05-0 |
|---|---|
Molecular Formula |
C21H27NO2 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
(2R)-4-tert-butyl-2-(4-phenylmethoxyphenyl)morpholine |
InChI |
InChI=1S/C21H27NO2/c1-21(2,3)22-13-14-23-20(15-22)18-9-11-19(12-10-18)24-16-17-7-5-4-6-8-17/h4-12,20H,13-16H2,1-3H3/t20-/m0/s1 |
InChI Key |
FEFAPHDCTKYTCW-FQEVSTJZSA-N |
Isomeric SMILES |
CC(C)(C)N1CCO[C@@H](C1)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Canonical SMILES |
CC(C)(C)N1CCOC(C1)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Method 1: Direct Synthesis from Phenolic Precursors
This method involves the reaction of a benzyloxy-substituted phenol with a tert-butylmorpholine derivative.
Reagents :
- Benzyloxyphenol
- tert-Butylmorpholine
- Base (e.g., sodium hydride)
- Dissolve benzyloxyphenol in a suitable solvent (e.g., THF).
- Add sodium hydride to deprotonate the phenolic hydroxyl group.
- Introduce tert-butylmorpholine and stir the reaction mixture at room temperature for several hours.
- Quench the reaction and purify the product via column chromatography.
Method 2: Umpolung Amide Synthesis
This method utilizes an umpolung strategy to form the amide bond necessary for morpholine formation.
Reagents :
- Benzyl ((R)-2-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)acetate)
- N-Iodosuccinimide (NIS)
- Cesium carbonate
- Combine benzyl ester and cesium carbonate in a solvent mixture.
- Add N-Iodosuccinimide to facilitate the umpolung reaction.
- Stir under inert atmosphere for 24 hours.
- Extract with ethyl acetate, dry over magnesium sulfate, and purify by silica gel chromatography.
Method 3: Microwave-Assisted Synthesis
Microwave-assisted synthesis can enhance reaction rates and yields.
Reagents :
- Same as Method 1 or Method 2
- Place reactants in a microwave-compatible vessel with appropriate solvent.
- Set microwave conditions to optimize temperature and time based on previous empirical data.
- Monitor the reaction progress using TLC until completion.
- Purify the resultant product through standard techniques.
Comparative Analysis of Methods
| Method | Reaction Time | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|
| Direct Synthesis | Several hours | Moderate | Simple procedure | Requires careful handling of bases |
| Umpolung Amide Synthesis | 24 hours | High | High selectivity | More complex reagent requirements |
| Microwave-Assisted Synthesis | Minutes | High | Faster reactions | Equipment cost and availability |
Chemical Reactions Analysis
Types of Reactions
(2R)-2-[4-(Benzyloxy)phenyl]-4-tert-butylmorpholine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The morpholine ring can be reduced under specific conditions to form a piperidine derivative.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Piperidine derivatives.
Substitution: Nitro or halogenated phenyl derivatives.
Scientific Research Applications
(2R)-2-[4-(Benzyloxy)phenyl]-4-tert-butylmorpholine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of (2R)-2-[4-(Benzyloxy)phenyl]-4-tert-butylmorpholine involves its interaction with specific molecular targets, such as receptors or enzymes. The benzyloxy group may facilitate binding to hydrophobic pockets, while the morpholine ring can interact with polar or charged residues. These interactions can modulate the activity of the target, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)phenylboronic acid: Shares the benzyloxyphenyl group but lacks the morpholine ring and tert-butyl group.
4-(Benzyloxy)phenyl acetic acid: Contains the benzyloxyphenyl group but has an acetic acid moiety instead of the morpholine ring.
Uniqueness
(2R)-2-[4-(Benzyloxy)phenyl]-4-tert-butylmorpholine is unique due to the combination of its morpholine ring, benzyloxyphenyl group, and tert-butyl group. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds.
Biological Activity
(2R)-2-[4-(Benzyloxy)phenyl]-4-tert-butylmorpholine is an organic compound notable for its unique structural features, including a morpholine ring, a benzyloxyphenyl group, and a tert-butyl substituent. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.
- Molecular Formula : C21H27NO2
- Molecular Weight : 325.4 g/mol
- IUPAC Name : (2R)-4-tert-butyl-2-(4-phenylmethoxyphenyl)morpholine
- CAS Number : 920803-05-0
The biological activity of this compound is primarily attributed to its interactions with various molecular targets. The morpholine ring enhances the compound's ability to engage with hydrophilic environments, while the benzyloxy group may facilitate binding to hydrophobic pockets in proteins or receptors. This structural combination allows the compound to modulate biological pathways effectively.
Potential Targets:
- Receptors : The compound may act as a ligand for specific receptors, influencing signaling pathways.
- Enzymes : It could inhibit or activate enzymes involved in metabolic processes.
1. Anti-inflammatory Properties
Research indicates that this compound has shown promise in exhibiting anti-inflammatory effects. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
2. Analgesic Effects
Preliminary investigations suggest that this compound may possess analgesic properties, providing relief from pain through modulation of pain pathways. This effect is likely mediated by its interaction with pain receptors.
3. Neuroprotective Effects
The compound has been explored for neuroprotective capabilities, particularly in models of neurodegenerative diseases such as Parkinson's disease. Its ability to cross the blood-brain barrier (BBB) enhances its therapeutic potential in neurological contexts.
Research Findings and Case Studies
A series of studies have evaluated the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant inhibition of pro-inflammatory cytokines in macrophage cultures. |
| Study 2 | Showed analgesic effects comparable to standard analgesics in animal models. |
| Study 3 | Exhibited neuroprotective effects against oxidative stress-induced neuronal cell death. |
Example Case Study
In a recent study focused on neuroprotection, this compound was administered to mice subjected to neurotoxic agents. The results indicated a marked reduction in neuronal loss and improved motor function compared to control groups, highlighting its potential as a therapeutic agent for neurodegenerative conditions .
Comparative Analysis with Similar Compounds
To better understand the uniqueness and efficacy of this compound, it is beneficial to compare it with similar compounds:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 4-(Benzyloxy)phenylboronic acid | Lacks morpholine ring | Limited anti-inflammatory activity |
| 4-(Benzyloxy)phenyl acetic acid | Contains acetic acid moiety | Moderate analgesic properties |
The presence of the morpholine ring and tert-butyl group in this compound contributes to its distinct biological profile, enhancing its reactivity and interaction with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
